molecular formula C6H8ClN3O2 B2372938 2-Chloro-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide CAS No. 1862776-33-7

2-Chloro-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide

Cat. No.: B2372938
CAS No.: 1862776-33-7
M. Wt: 189.6
InChI Key: TZJHGLGESFVYJO-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with 4-methyl-1,2,5-oxadiazole-3-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Chloro-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide
  • 2-Chloro-N-[(4-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide
  • 2-Chloro-N-[(4-methyl-1,3,4-oxadiazol-3-yl)methyl]acetamide

Uniqueness

2-Chloro-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide is unique due to its specific substitution pattern and the presence of the 1,2,5-oxadiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

2-chloro-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-4-5(10-12-9-4)3-8-6(11)2-7/h2-3H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJHGLGESFVYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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